![molecular formula C6H8O3 B3323884 Hexahydrofuro[2,3-b]furan-2-one CAS No. 174590-88-6](/img/structure/B3323884.png)
Hexahydrofuro[2,3-b]furan-2-one
Overview
Description
. This compound is notable for its unique structure, which includes two fused furan rings, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
Hexahydrofuro[2,3-b]furan-2-one has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used in the synthesis of semi-aromatic polyesters . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is utilized.
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not well-documented. It has been successfully synthesized from a branched-chain d-xylohexofuranose derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hexahydrofuro[2,3-b]furan-2-one can be achieved through several synthetic routes. One common method involves the stereoselective synthesis of diastereomerically pure (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol, which serves as an intermediate . This process includes the use of (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one as a precursor, followed by crystallization and epimerization steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ environmentally benign catalysts and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Hexahydrofuro[2,3-b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the lactone functionality, which is highly reactive under certain conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexahydrofuro[2,3-b]furan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key building block in the synthesis of various complex organic molecules, including HIV protease inhibitors.
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting acyl-acyl carrier protein (ACP) thioesterases.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: this compound is utilized in the development of new herbicides and pesticides due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexahydrofuro[2,3-b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acyl-ACP thioesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acyl-ACP substrates . This inhibition disrupts fatty acid biosynthesis, leading to the accumulation of acyl-ACP intermediates and subsequent cellular effects .
Comparison with Similar Compounds
Hexahydrofuro[2,3-b]furan-2-one can be compared with other similar compounds, such as:
Hexahydrofuro[3,4-b]furan: This compound also features a fused furan ring structure but differs in the position of the lactone functionality.
Tetrahydrofuran-2-one: A simpler analog with a single furan ring and a lactone group.
Uniqueness: this compound is unique due to its dual furan ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWRRHAUNBWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)
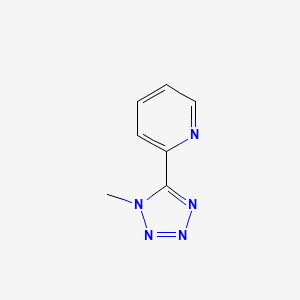
![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)
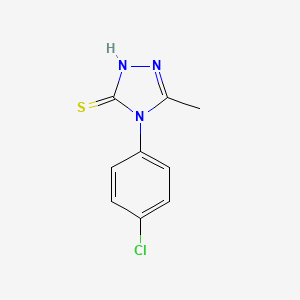
![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)
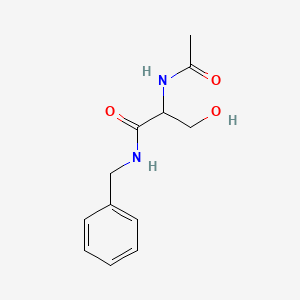

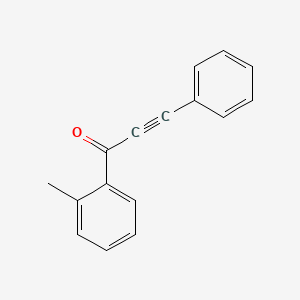
![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
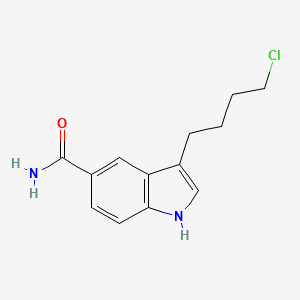
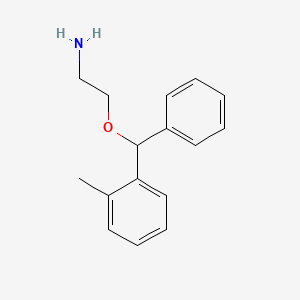
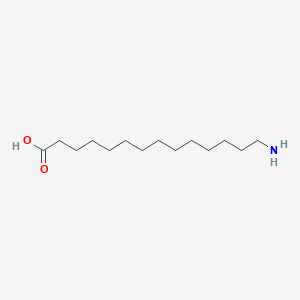
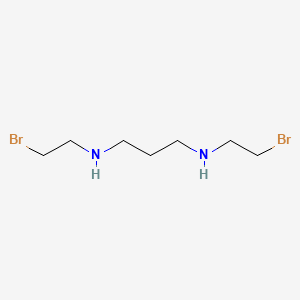
![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
